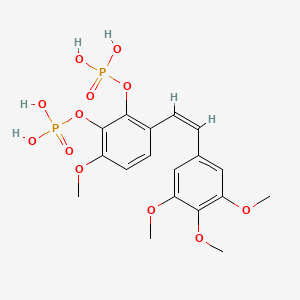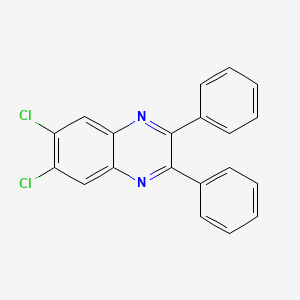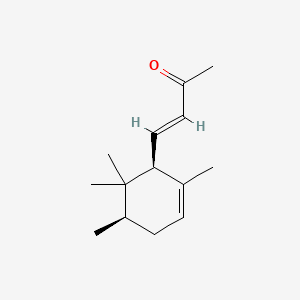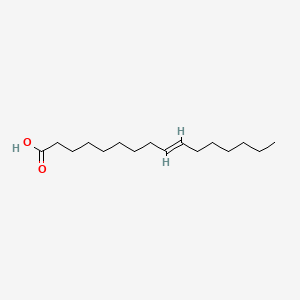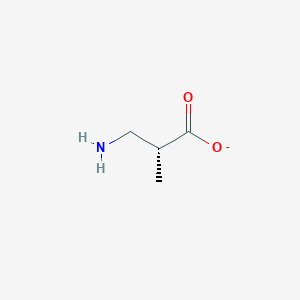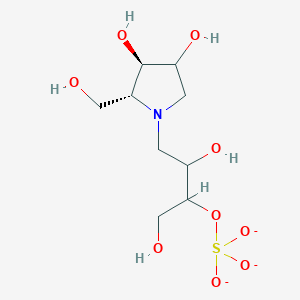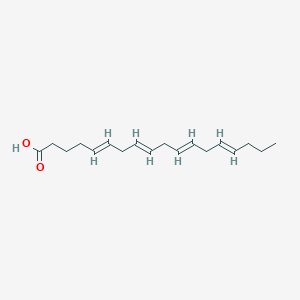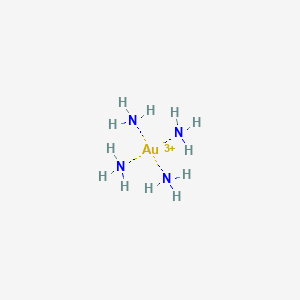
tetraamminegold(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraamminegold(3+) is a gold coordination entity.
Applications De Recherche Scientifique
Anti-Cancer Properties
Gold(III) compounds, including tetraamminegold(III), have been extensively researched for their potential anti-cancer properties. These compounds are known for their stability under physiological conditions and have shown promising anti-cancer activities. Gold(III) compounds, such as gold(III) porphyrins, have demonstrated high potency in killing human cancer cells, including drug-resistant variants, through apoptotic pathways (Che & Sun, 2003). Another study highlighted the in vitro and in vivo anti-cancer efficacy of gold(III) porphyrin compounds, particularly their ability to inhibit cancer metastasis (Lum et al., 2010).
Luminescent Materials
Tetraamminegold(III) has been utilized in the development of luminescent materials. These materials have potential applications in plastic electronics and biomedical sciences. The structural properties of gold(III) compounds contribute to their unique luminescent characteristics, making them suitable for various applications (Frath et al., 2014).
Nanotechnology and Environmental Impact
Studies have also focused on the impact of gold nanoparticles, including those derived from gold(III) compounds, on the environment and biota. For instance, research on barley plants exposed to gold nanoparticles revealed accumulation in plant roots and concentration-dependent effects on nutrient uptake and biomass production (Feichtmeier et al., 2015).
Solution-Processable Organic Light-Emitting Devices
Gold(III) complexes, such as those derived from tetraamminegold(III), have been applied in the development of solution-processable organic light-emitting devices (OLEDs). These complexes exhibit high photoluminescence quantum yields, making them effective for use in OLEDs with efficient light emission (Wong et al., 2017).
Propriétés
Nom du produit |
tetraamminegold(III) |
|---|---|
Formule moléculaire |
AuH12N4+3 |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
azane;gold(3+) |
InChI |
InChI=1S/Au.4H3N/h;4*1H3/q+3;;;; |
Clé InChI |
UKGCBKAJSJSHOL-UHFFFAOYSA-N |
SMILES canonique |
N.N.N.N.[Au+3] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



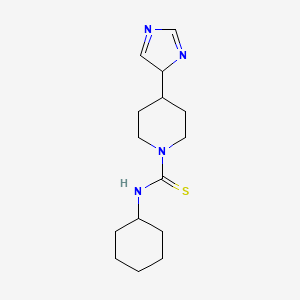
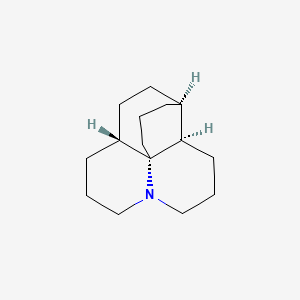
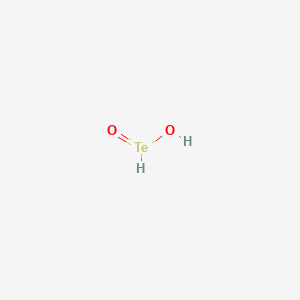
![N-[(E)-(3-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B1237592.png)
![7-[2-[(2S,4S)-4-[(3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1237594.png)
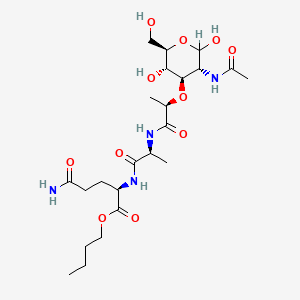
![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)
